molecular formula C17H14N2O4 B2452767 (4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

(4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B2452767
M. Wt: 310.30 g/mol
InChI Key: VQKPPWJEZADXST-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one (CAS 304000-05-3) is an oxazolone derivative with a molecular formula of C17H14N2O4 and a molecular weight of 310.30 g/mol . This chemical reagent features a distinct structure with a pyridinylmethylidene group and is characterized by a calculated topological polar surface area of 70 Ų and an XLogP value of 2.4 . It is supplied with high purity levels, available from suppliers at 97% to 98% purity . Researchers can procure this compound in various quantities to suit their experimental needs, ranging from milligram quantities to 100g . The compound has been referenced in scientific literature, including studies in Dalton Transactions and Chemical Science, indicating its utility in various research contexts . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKPPWJEZADXST-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-380496 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production methods for WAY-380496 are not widely documented. Typically, such compounds are produced in specialized facilities with controlled environments to ensure high purity and yield. The production process involves scaling up the laboratory synthesis to industrial levels, maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

WAY-380496 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of WAY-380496, as well as substituted compounds with different functional groups .

Scientific Research Applications

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of this compound as a scaffold for developing antimicrobial agents. The presence of the pyridine moiety is crucial for enhancing biological activity against various pathogens. For instance, derivatives of similar structures have shown promising results against Leishmania species, indicating that modifications to the oxazole ring can significantly affect potency and selectivity.

Table 1: Biological Activity of Related Compounds

CompoundTarget PathogenIC50 (µM)Reference
Compound ALeishmania infantum5.2
Compound BE. coli3.1
Compound CS. aureus4.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the oxazole ring and the presence of electron-donating groups like methoxy can enhance solubility and bioavailability. Optimization of these substituents is critical for improving pharmacokinetic properties.

Case Study: Optimization of Substituents

In a study focusing on the modification of the 3-position substituent in related compounds, it was found that small lipophilic groups could enhance antiparasitic activity while maintaining metabolic stability. The introduction of methoxy groups significantly improved selectivity against target pathogens without compromising efficacy.

Photoluminescent Properties

The compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for applications in display technologies.

Table 2: Photoluminescent Properties

CompoundEmission Wavelength (nm)Quantum Yield (%)Reference
Compound D52025
Compound E55030

Charge Transport Characteristics

The charge transport properties of this compound are also noteworthy. Studies have shown that its structural configuration allows for effective charge carrier mobility, which is essential for high-performance organic electronic devices.

Synthesis of Hybrid Materials

The compound has been utilized in synthesizing hybrid materials that combine organic and inorganic components. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Case Study: Hybrid Material Development

A recent study demonstrated that incorporating this oxazole derivative into a polymer matrix significantly improved the tensile strength and thermal resistance of the resulting composite material. The hybrid material showed promise for use in protective coatings and structural applications.

Mechanism of Action

WAY-380496 exerts its effects by inhibiting death-associated protein kinase. This inhibition disrupts the kinase’s role in regulating autophagy and apoptosis, leading to potential anticancer effects. The molecular targets include the active sites of death-associated protein kinase, where WAY-380496 binds and prevents the kinase’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-380496 is unique due to its specific inhibition of death-associated protein kinase and its potential anticancer activity. Unlike other inhibitors, WAY-380496 has shown promising results in regulating autophagy and can be used to study cerebral infarction and ischemic diseases .

Biological Activity

The compound (4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a member of the oxazolone class and has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15N2O3\text{C}_{15}\text{H}_{15}\text{N}_2\text{O}_3

This structure features a dimethoxyphenyl group and a pyridine moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazolones exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown moderate to good antimicrobial activity against various pathogens. In one study, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro assays revealed that it exhibits cytotoxic effects on several cancer cell lines. For example, compounds with similar scaffolds were found to inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve induction of apoptosis and disruption of the cell cycle .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in cancer metabolism. For instance, it was noted that certain oxazolone derivatives could inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion . This suggests potential applications in cancer immunotherapy.

Case Study 1: Antimicrobial Evaluation

A series of oxazolone derivatives were synthesized and tested for their antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The study found that the presence of the pyridine ring significantly enhanced antimicrobial potency compared to other structural analogs.

CompoundActivity Against S. aureusActivity Against E. coli
A12 µg/mL20 µg/mL
B8 µg/mL15 µg/mL
C10 µg/mL18 µg/mL

Case Study 2: Anticancer Activity

In a study investigating the anticancer properties of related compounds, one derivative showed IC50 values in the low micromolar range against breast cancer cells. This highlights the potential for further development as an anticancer agent.

Cell LineIC50 (µM)
HeLa5.0
MCF-77.5
A5496.0

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been suggested that this compound can cause cell cycle arrest at the G2/M phase.
  • Enzyme Inhibition : As mentioned earlier, inhibition of IDO may enhance immune response against tumors.

Q & A

Q. What are the common synthetic routes for (4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one?

The compound is synthesized via cyclocondensation or Vilsmeier-Haack reactions. A typical procedure involves refluxing a mixture of 3,4-dimethoxyphenyl precursors with pyridinyl aldehydes in ethanol, followed by recrystallization from DMF-EtOH (1:1) to isolate the (4E) isomer . For example, analogous oxazolone derivatives are prepared by reacting carbaldehyde intermediates with heterocyclic amines under acidic conditions . Yield optimization often requires temperature control (60–80°C) and stoichiometric adjustments of the aldehyde component .

Q. How is the structural confirmation of this compound typically performed?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to verify substituent positions and the E-configuration of the methylidene group. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak. For unambiguous stereochemical assignment, single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To resolve these:

  • Repeat experiments under controlled humidity/temperature.
  • Use higher-resolution techniques (e.g., 2D NMR NOESY for spatial proximity analysis).
  • Cross-validate with X-ray crystallography, as lattice constraints can stabilize specific conformations not observed in solution .
  • Compare computed (DFT) and experimental bond lengths/angles; deviations >0.05 Å may indicate modeling inaccuracies .

Q. What strategies are effective in controlling the stereochemistry during the synthesis of the (4E) isomer?

Steric and electronic factors dominate E/Z selectivity:

  • Use bulky solvents (e.g., DMF) to favor the less sterically hindered (4E) isomer.
  • Introduce Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states via coordination with the pyridinyl nitrogen .
  • Monitor reaction progress with TLC or in-situ IR to quench reactions at optimal conversion (~80–90%) before isomerization occurs .

Q. How can researchers design bioactivity assays for this compound, given its structural complexity?

Prioritize target-based assays (e.g., enzyme inhibition) using structural analogs as positive controls. For example:

  • In vitro kinase inhibition : Use fluorescence polarization assays with ATP-binding site probes.
  • Antimicrobial activity : Employ microdilution assays against Gram-positive/negative strains, referencing pyridinyl-oxazolone derivatives with known MIC values .
  • Molecular docking : Align the compound’s minimized structure (from Gaussian 09) with protein active sites (PDB IDs) to predict binding modes .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Conduct accelerated degradation studies:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm.
  • Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photoproducts.
  • Oxidative stress : Treat with H₂O₂ (0.3% v/v) and quantify intact compound using validated calibration curves .

Data Validation and Reproducibility

Q. How can researchers ensure accurate reporting of crystallographic data for this compound?

  • Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database) with CIF files.
  • Validate refinement parameters (R factor <0.05, wR2 <0.15) using SHELXL .
  • Cross-check torsion angles and hydrogen-bonding networks against similar structures in the CCDC database .

Q. What steps mitigate batch-to-batch variability in synthesis?

  • Standardize reagent purity (≥98%) and solvent drying protocols.
  • Use automated reactors for precise temperature/pH control.
  • Characterize each batch with DSC (melting point consistency) and PXRD (polymorph screening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.